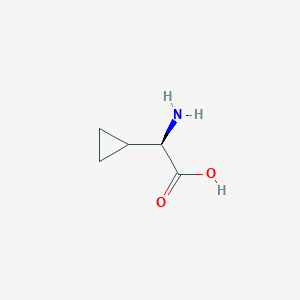
D-Cyclopropylglycine
Cat. No. B1348122
Key on ui cas rn:
49607-01-4
M. Wt: 115.13 g/mol
InChI Key: BUSBCPMSNBMUMT-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03987178
Procedure details


DL-α-aminocyclopropyl acetic acid (29.4 g.) was added with stirring to a solution of sodium hydroxide (20.9 g.) in distilled water (140 ml.). The solution became homogeneous, was cooled to ca. 5° and acetic anhydride (53 g.) was added dropwise over a period of 1.5. hr. whilst maintaining the temperature below 20°. The pH of the solution was adjusted to 3.0 after stirring for a further 0.75 hr., and was then extracted with chloroform: n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down to give a white solid which was dried in vacuo over fresh phosphorus pentoxide. Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%). A sample of the solid was recrystallised from chloroform:n-propanol:ether to give crystals of DL-α-acetamidocyclopropyl acetic acid [m.p 150°-154°, found C, 53.2; H. 7.0; N,8.7; C7H11NO3 requires C, 53.5; H, 7.0; N, 8.9 %. νmax (KBr) 3340 (NH), 1720 (CO2H) 1600 and 1550 (amide I and II) cm-1, τ](CD3)2SO]-0.46 (H, broad, CO2H), 1.87 (H,d, 6.9 Hz., NH), 6.32 (H,t, 8.0 Hz., side-chain CH), 8.18 (3H,s,methyl), 8.95 (H, broad, ring methine), 9.65 (4H, broad, complex, ring methylenes)].




Yield
8.9%

Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4].[OH-].[Na+].[C:11](OC(=O)C)(=[O:13])[CH3:12]>O>[C:11]([NH:1][CH:2]([CH:6]1[CH2:8][CH2:7]1)[C:3]([OH:5])=[O:4])(=[O:13])[CH3:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.4 g
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)O)C1CC1
|
Step Two
|
Name
|
|
|
Quantity
|
20.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
53 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
after stirring for a further 0.75 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to ca. 5°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
whilst maintaining the temperature below 20°
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
, and was then extracted with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
n-propanol, 3:1 (7×100 ml.) and the combined extracts evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid which
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried in vacuo over fresh phosphorus pentoxide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Freeze-drying of the aqueous layer and similar work-up to the above gave further product (total yield 26.0 g., 65%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A sample of the solid was recrystallised from chloroform
|
Outcomes


Product
Details
Reaction Time |
0.75 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(C(=O)O)C1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 8.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
